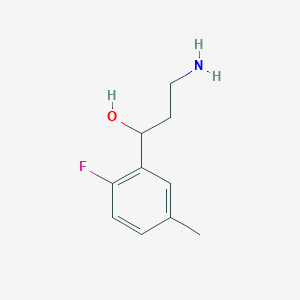

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol

Description

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2-fluoro-5-methylphenyl group at the 1-position and an amino group at the 3-position. Amino alcohols like this are often intermediates in pharmaceutical synthesis, particularly in the development of receptor-targeting molecules, as seen in G protein-coupled receptor (GPCR) ligands . The fluorine and methyl substituents on the aromatic ring may enhance metabolic stability and influence binding affinity in biological systems, a common strategy in medicinal chemistry.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

3-amino-1-(2-fluoro-5-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |

InChI Key |

LPIUAYQJEYLYGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-one.

Reduction: Formation of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol with structurally related amino alcohols and derivatives, based on available evidence:

*Estimated molecular weight based on structural similarity.

Key Observations:

Structural Variations: Substituent Effects: The 2-fluoro-5-methylphenyl group in the target compound contrasts with phenyl (e.g., D(+)-2-Amino-3-phenyl-1-propanol) or chloro-trifluoromethyl groups (e.g., 1336103-64-0). Fluorine and methyl groups typically improve metabolic stability and membrane permeability compared to bulkier substituents . Backbone Modifications: Derivatives like 3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride () introduce ester functionalities, altering solubility and reactivity.

Physical Properties: Melting points for similar compounds range from 90°C to 119°C, influenced by hydrogen bonding (amino/alcohol groups) and aromatic stacking . The target compound’s molecular weight (~209.25) places it between smaller analogs (e.g., 151.20) and heavier derivatives (e.g., 253.65), suggesting intermediate solubility and bioavailability.

Commercial and Safety Considerations: Cost: High-purity or enantiomerically pure compounds (e.g., 98% ee in ) command significantly higher prices, reflecting synthetic complexity . Safety: While n-propanol (a simpler analog) shows low acute toxicity (LD₅₀ >2,000 mg/kg in rabbits) , the amino group in the target compound may introduce sensitization risks, though specific data are lacking.

Applications: Amino alcohols are pivotal in drug discovery, particularly as GPCR ligands or enzyme inhibitors . For example, SCH530348 and E5555 () are structurally complex analogs with clinical relevance.

Biological Activity

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is C10H14FNO, with a molecular weight of approximately 183.22 g/mol. The compound consists of an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with biomolecules, while the fluorine atom enhances lipophilicity and binding affinity , potentially increasing bioavailability .

This interaction profile suggests that 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol could modulate enzyme activity and receptor binding, making it a candidate for drug development in various therapeutic areas.

Biological Activity Overview

Research indicates that 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol exhibits several biological activities:

- Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, suggesting potential applications in treating metabolic disorders.

- Receptor Interaction : Preliminary studies indicate that it may interact with neurotransmitter receptors, which could be relevant for neurological applications.

Table 1: Summary of Biological Activities

Study on Enzyme Interactions

A study focused on the enzyme inhibition properties of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol revealed that the compound could inhibit certain key enzymes involved in neurotransmitter metabolism. This inhibition was quantified using various biochemical assays, demonstrating significant effects at micromolar concentrations.

Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of the compound in animal models. Results indicated that administration led to alterations in behavior consistent with modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These findings support the potential use of this compound in treating mood disorders or neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol typically involves several key steps, including the introduction of the fluoro group and subsequent functionalization to yield derivatives with enhanced biological profiles.

Table 2: Synthetic Pathways and Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol | C10H14FNO | Base compound with potential therapeutic uses |

| 3-Amino-1-(4-fluorophenyl)propan-1-ol | C10H12FNO | Investigated for β-adrenergic receptor studies |

| 3-Methylamino-1-(2-thienyl)-1-propanone | C10H12N2OS | Used as an intermediate in pharmaceutical synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.